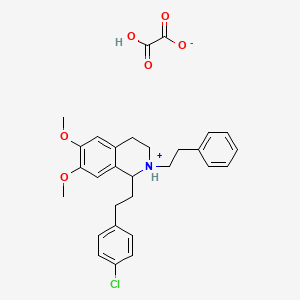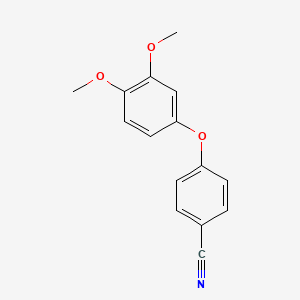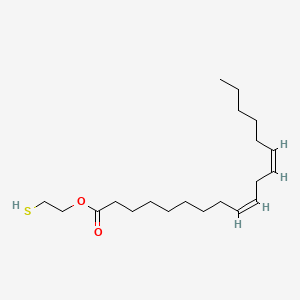
4,4'-Diaminodiphenylether-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diaminodiphenylether-2-sulfonic acid is an organic compound with the molecular formula C₁₂H₁₂N₂O₄S. It is characterized by the presence of two primary amine groups, an ether linkage, and a sulfonic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diaminodiphenylether-2-sulfonic acid typically involves the reaction of 4,4’-Diaminodiphenylether with sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the aromatic ring. The process involves:
- Dissolving 4,4’-Diaminodiphenylether in a suitable solvent.
- Adding sulfuric acid slowly while maintaining the temperature below 50°C.
- Stirring the reaction mixture for several hours to complete the sulfonation.
- Neutralizing the reaction mixture with a base, such as sodium hydroxide, to precipitate the product.
- Purifying the product through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of 4,4’-Diaminodiphenylether-2-sulfonic acid is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The industrial process also involves the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diaminodiphenylether-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
4,4’-Diaminodiphenylether-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Diaminodiphenylether-2-sulfonic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The amine groups facilitate the formation of hydrogen bonds and electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminodiphenyl sulfone: Known for its use in the treatment of leprosy and other bacterial infections.
4,4’-Diaminodiphenylether: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4-Diaminotoluene: Contains a methyl group instead of an ether linkage, leading to different chemical properties.
Uniqueness
4,4’-Diaminodiphenylether-2-sulfonic acid is unique due to the presence of both amine and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C12H12N2O4S |
|---|---|
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
5-amino-2-(4-aminophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O4S/c13-8-1-4-10(5-2-8)18-11-6-3-9(14)7-12(11)19(15,16)17/h1-7H,13-14H2,(H,15,16,17) |
Clé InChI |
QRIVRJBZKGQYKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)
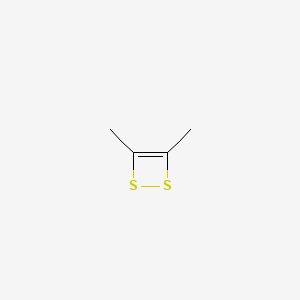
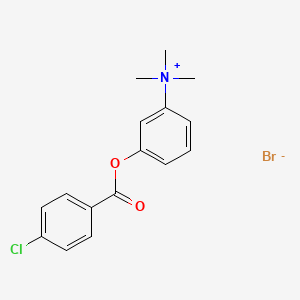
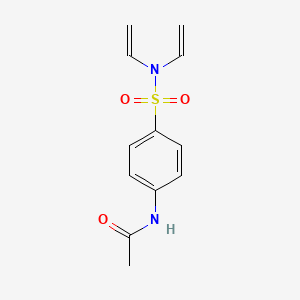
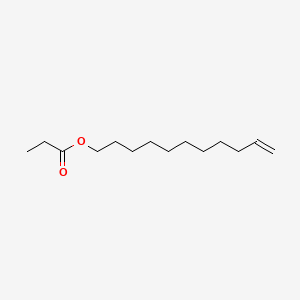

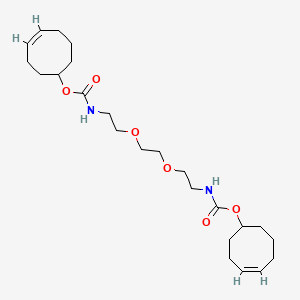

![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
